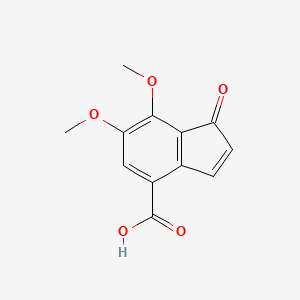
1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- is a chemical compound with the molecular formula C12H12O5 It is a derivative of indene, characterized by the presence of carboxylic acid, methoxy groups, and a ketone functional group
Preparation Methods
The synthesis of 1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or sodium hydroxide. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Scientific Research Applications
1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, its derivatives may inhibit cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives .
Comparison with Similar Compounds
1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- can be compared with similar compounds such as:
1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dihydroxy-1-oxo-: This compound has hydroxyl groups instead of methoxy groups, which can lead to different chemical reactivity and biological activity.
1H-Indene-4-carboxaldehyde,2,3-dihydro-:
Properties
Molecular Formula |
C12H10O5 |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
6,7-dimethoxy-1-oxoindene-4-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-16-9-5-7(12(14)15)6-3-4-8(13)10(6)11(9)17-2/h3-5H,1-2H3,(H,14,15) |
InChI Key |
PESQUHVOSVWENL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC2=O)C(=C1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)

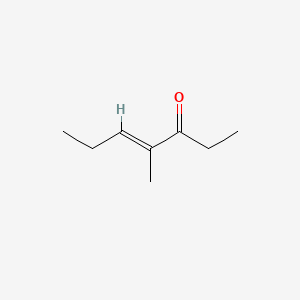
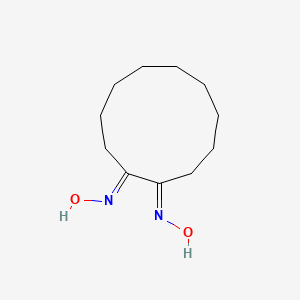
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
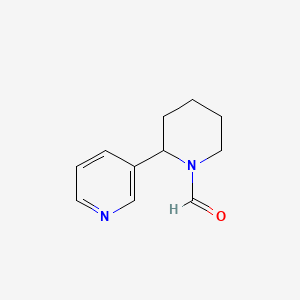
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
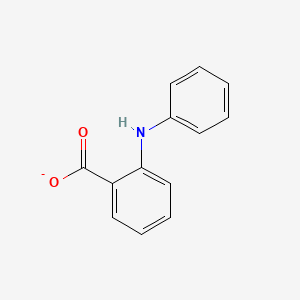
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
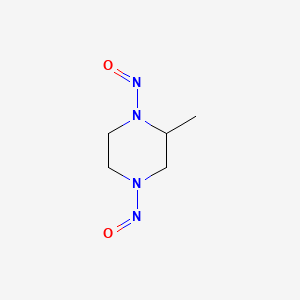
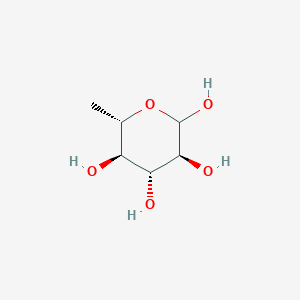
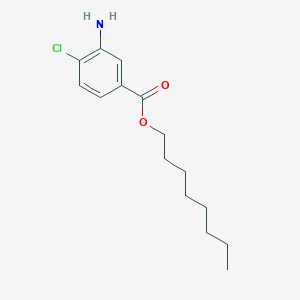
![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
